molecular formula C23H19NO4 B11626006 (Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

(Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11626006
M. Wt: 373.4 g/mol
InChI Key: JHNPCEFVNWBRND-UHFFFAOYSA-N
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Description

(Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthofuran core, which is a fused ring system combining naphthalene and furan structures. The presence of multiple functional groups, including a carboxylate ester, a ketone, and an imine, makes it a versatile molecule for chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the naphthofuran core, followed by functionalization to introduce the various substituents.

    Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a furan precursor under acidic or basic conditions.

    Introduction of the Carboxylate Ester: Esterification reactions using ethyl alcohol and an appropriate carboxylic acid derivative.

    Formation of the Imine Group: Condensation of an amine (such as aniline) with a carbonyl compound (such as an aldehyde or ketone) under mild acidic conditions.

    Final Functionalization: Introduction of the methyl and oxo groups through selective alkylation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ketone group can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or hydrogenation catalysts.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

    Condensation: The ester group can participate in condensation reactions to form larger macromolecules or polymers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

    Condensation: Acid or base catalysts, heat, and sometimes solvents like toluene or ethanol.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

    Condensation: Polymers or larger organic frameworks.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the imine and ketone groups suggests it could interact with biological macromolecules, influencing various biochemical pathways.

Medicine

In medicine, derivatives of this compound could be explored as potential therapeutic agents. The structural complexity and functional diversity make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its ability to undergo polymerization and other chemical transformations.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The imine group could form reversible covalent bonds with nucleophilic sites on proteins, while the aromatic system could engage in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Similar Compounds

    Naphthofuran Derivatives: Compounds with similar naphthofuran cores but different substituents.

    Imine-Containing Compounds: Molecules with imine groups that exhibit similar reactivity.

    Carboxylate Esters: Compounds with ester functional groups that can undergo similar chemical reactions.

Uniqueness

What sets (Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate apart is its combination of functional groups within a single molecule. This unique structure allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-(phenyliminomethyl)benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C23H19NO4/c1-3-27-23(26)19-14(2)28-22-17-12-8-7-11-16(17)21(25)18(20(19)22)13-24-15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3

InChI Key

JHNPCEFVNWBRND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC=CC=C4)C

Origin of Product

United States

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